molecular formula C9H15NO B10838896 7-Dimethylamino-hept-5-yn-2-one

7-Dimethylamino-hept-5-yn-2-one

Cat. No.: B10838896
M. Wt: 153.22 g/mol
InChI Key: UYTLBASHEWACKP-UHFFFAOYSA-N
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Description

7-Dimethylamino-hept-5-yn-2-one is a synthetic organic compound characterized by a seven-carbon chain featuring a ketone group at position 2, a triple bond between carbons 5 and 6, and a dimethylamino substituent (-N(CH₃)₂) at position 5. This molecule has been studied primarily for its activity as a ligand for muscarinic acetylcholine receptors (CHRM1 and CHRM4), which are critical targets in neurological and psychiatric disorders . Its structural framework—a hept-5-yn-2-one backbone with a terminal amine group—serves as a template for derivatives designed to modulate receptor binding affinity and selectivity.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

7-(dimethylamino)hept-5-yn-2-one

InChI

InChI=1S/C9H15NO/c1-9(11)7-5-4-6-8-10(2)3/h5,7-8H2,1-3H3

InChI Key

UYTLBASHEWACKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Dimethylamino-hept-5-yn-2-one typically involves the reaction of hept-5-yn-2-one with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 7-Dimethylamino-hept-5-yn-2-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Dimethylamino-hept-5-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Chemistry: 7-Dimethylamino-hept-5-yn-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding .

Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may act on specific molecular targets, such as muscarinic acetylcholine receptors, making it a candidate for drug development .

Industry: In the industrial sector, 7-Dimethylamino-hept-5-yn-2-one is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 7-Dimethylamino-hept-5-yn-2-one involves its interaction with molecular targets such as muscarinic acetylcholine receptors. Upon binding to these receptors, the compound can modulate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . These interactions lead to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key compounds structurally analogous to 7-Dimethylamino-hept-5-yn-2-one, highlighting substituent variations and their pharmacological relevance:

Compound Name Substituents Key Modifications Receptor Target References
7-Dimethylamino-hept-5-yn-2-one 7-dimethylamino Base structure CHRM1, CHRM4 [15], [98]
7-Pyrrolidin-1-yl-hept-5-yn-2-one 7-pyrrolidinyl Replacement of dimethylamino with pyrrolidine CHRM1, CHRM4 [15], [98]
3-Methyl-7-pyrrolidin-1-yl-hept-5-yn-2-one 7-pyrrolidinyl, 3-methyl Additional methyl at position 3 CHRM1 [98]
7-Dimethylamino-3-methyl-hept-5-yn-2-one 7-dimethylamino, 3-methyl Methyl at position 3 CHRM1 [98]

Key Research Findings

Substituent Effects on Receptor Binding
  • 7-Dimethylamino vs. 7-Pyrrolidinyl: The dimethylamino group provides a smaller, more electron-donating substituent compared to the bulkier pyrrolidinyl ring.
  • Methyl Group Additions : Introducing a methyl group at position 3 (e.g., 3-Methyl-7-pyrrolidin-1-yl-hept-5-yn-2-one) enhances metabolic stability but may reduce receptor subtype selectivity. This modification is linked to prolonged half-life in preclinical models .
Receptor Subtype Selectivity
  • 7-Dimethylamino-hept-5-yn-2-one demonstrates dual activity at CHRM1 and CHRM4, whereas its pyrrolidinyl analog shows preferential binding to CHRM1 . This divergence highlights the role of the 7-position substituent in tuning receptor specificity.

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